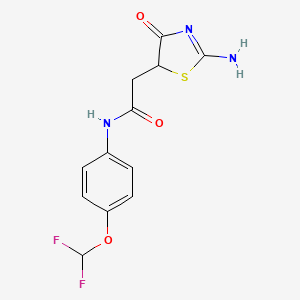

N-(4-(difluoromethoxy)phenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(difluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O3S/c13-11(14)20-7-3-1-6(2-4-7)16-9(18)5-8-10(19)17-12(15)21-8/h1-4,8,11H,5H2,(H,16,18)(H2,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUQNDLSYCKZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(difluoromethoxy)phenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The compound features a difluoromethoxy group attached to a phenyl ring and is linked to a thiazolidinone moiety. The structural formula can be represented as follows:

1. Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial properties, which are crucial for developing new antibiotics.

| Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| MRSA | 16 |

These results suggest that the difluoromethoxy substitution enhances the compound's interaction with bacterial cell walls, potentially disrupting their integrity .

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- HCT116 (colon cancer)

- MCF7 (breast cancer)

The IC50 values for these cell lines were found to be in the range of 10-20 µM, indicating moderate to high potency against cancer cells. The mechanism of action may involve apoptosis induction and cell cycle arrest at the G1 phase .

3. Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate key inflammatory pathways, potentially through inhibition of NF-κB activation. This modulation can lead to a reduction in pro-inflammatory cytokines, which is beneficial in treating chronic inflammatory diseases .

Case Studies

Several case studies have documented the biological activities of similar thiazolidine derivatives:

- Thiazolidine Derivatives in Cancer Therapy : A study showed that thiazolidine derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with some derivatives achieving IC50 values as low as 5 µM .

- Inhibition of Bacterial Growth : Another study focused on thiazolidine compounds demonstrated effective inhibition against Gram-positive bacteria, supporting the potential use of this compound in antibiotic development .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains under investigation. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable absorption characteristics with moderate metabolic stability. However, further toxicological assessments are necessary to evaluate its safety profile comprehensively .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(4-(difluoromethoxy)phenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide can be achieved through a multi-step process involving the reaction of 4-(difluoromethoxy)aniline with appropriate thiazolidine derivatives. The compound's structure can be confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry, which provide insights into its functional groups and molecular framework .

Antimicrobial Properties

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial activity. For instance, related compounds have shown potent antibacterial effects against various Gram-positive and Gram-negative bacteria. A recent study demonstrated that derivatives of thiazolidinones displayed inhibition rates of up to 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli . This suggests that the difluoromethoxy substitution enhances the antibacterial efficacy of the compound.

Antioxidant Activity

The antioxidant properties of thiazolidinone derivatives are also noteworthy. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals, showing inhibition percentages ranging from 68.8% to 81.8% in various assays . The presence of electron-withdrawing groups like difluoromethoxy may contribute to this antioxidant activity by stabilizing radical intermediates.

Anticancer Potential

Thiazolidinone derivatives have been explored for their anticancer properties. Studies have shown that certain thiazolidine compounds exhibit antiproliferative effects against several cancer cell lines, including MDA-MB-231 and HT29 . The mechanism of action is thought to involve the induction of apoptosis and inhibition of tumor growth pathways, making these compounds promising candidates for further investigation in cancer therapy.

Case Study: Antibacterial Activity

A study conducted on a series of thiazolidinone compounds revealed that those with specific substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. For instance, a compound with a chlorophenyl group showed an inhibition zone comparable to standard antibiotics like ampicillin, highlighting the therapeutic potential of structurally modified thiazolidinones .

Case Study: Antioxidant Efficacy

In another research effort, various thiazolidinone derivatives were tested for their antioxidant capabilities using the ABTS radical cation decolorization assay. Results indicated that modifications on the phenyl ring significantly influenced antioxidant activity, with certain compounds achieving over 80% inhibition against free radicals .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related thiazolidinone and acetamide derivatives, focusing on substituent effects and core modifications.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The difluoromethoxy group in the target compound enhances metabolic stability compared to methoxy () or hydroxy () analogs. Chloro substituents () may increase steric hindrance but reduce solubility.

Core Modifications: Thiazolidinone derivatives with 2-imino-4-oxo groups (target, ) favor hydrogen bonding, while 2,4-dioxo analogs () may exhibit tautomerism, altering reactivity.

Biological Implications :

- The difluoromethoxy group’s lipophilicity (logP ~1.55 predicted in ) may enhance blood-brain barrier penetration compared to polar hydroxy groups.

- Thioacetamide linkages () could improve resistance to enzymatic degradation but increase toxicity risks.

Research and Patent Landscape

- Patents: describes a structurally complex oxazolidinone-acetamide hybrid, highlighting industry interest in fluorinated acetamides for CNS disorders.

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., difluoromethoxy at δ 6.8–7.2 ppm for aromatic protons, thiazolidinone carbonyl at ~170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 368.08) .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1667 cm for thiazolidinone) .

How can researchers design initial biological activity screens for this compound?

Basic Research Question

- In vitro assays :

- Enzyme inhibition : Test against targets like protein tyrosine phosphatases (PTPs) or kinases (IC determination via spectrophotometry) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC comparison with controls) .

- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to assess potency .

What advanced methodologies elucidate the mechanism of action for this compound?

Advanced Research Question

- Molecular Docking : Simulate binding to target proteins (e.g., PTP1B) using AutoDock Vina; validate with mutagenesis studies .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry .

- Western Blotting : Assess downstream signaling pathways (e.g., phosphorylation levels of Akt/mTOR) .

How can structure-activity relationship (SAR) studies optimize this compound?

Advanced Research Question

- Modify substituents :

- Replace difluoromethoxy with trifluoromethoxy to enhance metabolic stability .

- Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to improve target affinity .

- Data analysis : Compare IC values of derivatives (tabular example from ):

| Derivative | Substituent | IC (µM) |

|---|---|---|

| 3a | -OCH | 12.4 |

| 3c | -NO | 5.8 |

What strategies address contradictory data in solubility versus bioactivity?

Advanced Research Question

- Solubility enhancement : Use co-solvents (DMSO/PEG 400) or formulate as nanoparticles (PLGA encapsulation) .

- Bioactivity reconciliation : Perform dose-normalization in pharmacokinetic models to account for solubility limitations .

How can computational modeling guide target identification?

Advanced Research Question

- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors in thiazolidinone) using Schrödinger Phase .

- Druggability prediction : SwissADME predicts Lipinski’s rule compliance (logP <5, MW <500) .

What in vivo pharmacokinetic parameters should be prioritized?

Advanced Research Question

- Oral bioavailability : Conduct studies in rodents (C, T, AUC via LC-MS/MS) .

- Metabolic stability : Incubate with liver microsomes (CYP450 isoform profiling) .

How can oxidative stability of the thiazolidinone core be improved?

Advanced Research Question

- Structural stabilization : Introduce steric hindrance (e.g., methyl groups adjacent to the imino moiety) .

- Protective formulations : Use antioxidants (e.g., ascorbic acid) in buffer systems .

What orthogonal assays validate target engagement in complex biological systems?

Advanced Research Question

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .

- SPR Biosensing : Quantify real-time binding kinetics (k/k) on a Biacore platform .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.